molecular formula C28H25N3O3 B11007033 (11AS)-2-(4-Ethoxyphenyl)-5-(3-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione

(11AS)-2-(4-Ethoxyphenyl)-5-(3-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione

Cat. No.: B11007033
M. Wt: 451.5 g/mol
InChI Key: YJOGZWYTQBWFNM-QSAPEBAKSA-N
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Description

(11AS)-2-(4-Ethoxyphenyl)-5-(3-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is a complex organic compound with a unique structure that combines elements of imidazole and beta-carboline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11AS)-2-(4-Ethoxyphenyl)-5-(3-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and beta-carboline precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include ethoxybenzene, methylbenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(11AS)-2-(4-Ethoxyphenyl)-5-(3-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various alkylated or halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, (11AS)-2-(4-Ethoxyphenyl)-5-(3-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its unique properties can be harnessed to create innovative products and technologies.

Mechanism of Action

The mechanism of action of (11AS)-2-(4-Ethoxyphenyl)-5-(3-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (11AS)-2-(4-Ethoxyphenyl)-5-(3-methylphenyl)-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione include other imidazole and beta-carboline derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features

Properties

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

(15S)-13-(4-ethoxyphenyl)-10-(3-methylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C28H25N3O3/c1-3-34-20-13-11-19(12-14-20)30-27(32)24-16-22-21-9-4-5-10-23(21)29-25(22)26(31(24)28(30)33)18-8-6-7-17(2)15-18/h4-15,24,26,29H,3,16H2,1-2H3/t24-,26?/m0/s1

InChI Key

YJOGZWYTQBWFNM-QSAPEBAKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)[C@@H]3CC4=C(C(N3C2=O)C5=CC=CC(=C5)C)NC6=CC=CC=C46

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=O)C5=CC=CC(=C5)C)NC6=CC=CC=C46

Origin of Product

United States

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